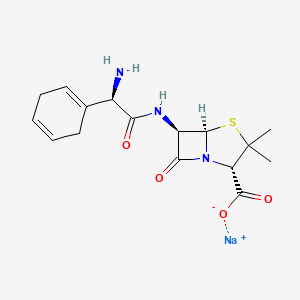

Epicillin monosodium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

59446-81-0 |

|---|---|

Molecular Formula |

C16H20N3NaO4S |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H21N3O4S.Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-4,7,9-11,14H,5-6,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 |

InChI Key |

WQSDWKIPNYFRPW-YWUHCJSESA-M |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)C(=O)[O-])C.[Na+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CCC=CC3)N)C(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Molecular Mechanism of Action of Epicillin Monosodium

Interaction with Bacterial Targets: Penicillin-Binding Proteins (PBPs)

The efficacy of epicillin (B1671483) is rooted in its ability to covalently bind to and inactivate Penicillin-Binding Proteins (PBPs). asm.orgwikipedia.org PBPs are bacterial enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis. frontiersin.org Peptidoglycan provides the rigid framework of the bacterial cell wall, protecting the organism from osmotic stress. patsnap.com Epicillin, by mimicking the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate, acts as a suicide inhibitor. researchgate.net The highly reactive β-lactam ring of epicillin is attacked by a serine residue in the active site of the PBP, forming a stable, inactive acyl-enzyme complex. wikipedia.orgmdpi.com This irreversible binding effectively halts the enzyme's function. wikipedia.org

The specific interactions between epicillin and various PBPs determine its spectrum of activity. As epicillin is functionally and structurally similar to ampicillin (B1664943), data from ampicillin binding studies serve as a close proxy for understanding its affinity for these targets. The binding affinity is often quantified by the 50% inhibitory concentration (IC50), which measures the concentration of the antibiotic required to inhibit 50% of PBP activity.

Studies have shown that aminopenicillins exhibit varying affinities for different PBPs across bacterial species. For instance, in Acinetobacter baumannii, ampicillin demonstrates a higher affinity for PBP3 compared to PBP1a. rcsb.orgnih.gov In Enterococcus faecalis, ampicillin's affinity for PBP2B has been measured, and resistance is often linked to the expression of low-affinity PBP5. asm.orgasm.org The binding affinities highlight the specific molecular interactions that underpin the antibiotic's effect.

Table 1: Binding Affinity of Ampicillin for Various Penicillin-Binding Proteins (PBPs)

| Bacterial Species | PBP Target | IC50 (μM) | Reference |

|---|---|---|---|

| Acinetobacter baumannii | PBP1a | 2.0 ± 0.2 | rcsb.org |

| Acinetobacter sp. | PBP3 | 3.0 ± 1.0 | rcsb.orgnih.gov |

| Enterococcus faecalis (JH2-2) | PBP2B | ~7.0 (3.06 µg/mL) | asm.org |

| Enterococcus faecalis (LS4828) | PBP2B | ~9.0 (3.93 µg/mL) | asm.org |

| Enterococcus faecium | PBP5 | 1.8 (k₂/Kₛ M⁻¹s⁻¹) | researchgate.net |

IC50 values represent the concentration of ampicillin required to inhibit 50% of the PBP's activity. A lower IC50 indicates a higher binding affinity. The k₂/Kₛ value represents the acylation rate.

Crystallographic studies of PBPs complexed with ampicillin reveal the precise molecular interactions that lead to enzyme inactivation. The active site of a PBP contains a catalytic serine residue within a conserved SXXK motif. rcsb.orgportlandpress.com This serine performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring of epicillin (or ampicillin). rcsb.orgbiomolther.org This reaction opens the strained ring and forms a stable covalent acyl-enzyme intermediate, effectively sequestering the enzyme. rcsb.org

The stabilization of the antibiotic within the active site is further enhanced by a network of hydrogen bonds and hydrophobic interactions. For example, in the structure of Mycobacterium tuberculosis PBP3 bound to ampicillin, the carboxylate group of the antibiotic forms hydrogen bonds with residues like Thr593 and Thr595. rcsb.org The C6 amino side chain forms additional hydrogen bonds with residues such as Asn443. rcsb.org These interactions correctly position the β-lactam ring for the nucleophilic attack by the active site serine (Ser386 in this PBP) and ensure the stability of the resulting inactive complex. rcsb.org The active site itself is formed by the convergence of three conserved motifs: SXXK, SXN, and KTG, which together create the binding pocket for both the natural substrate and the β-lactam antibiotic. rcsb.orgportlandpress.comnih.gov

Cellular Effects of Epicillin Monosodium on Bacterial Physiology

The irreversible inhibition of PBPs by epicillin triggers a cascade of events that profoundly affect bacterial structure and viability.

The primary function of PBPs is to catalyze the transpeptidation reaction that cross-links adjacent peptidoglycan strands. frontiersin.org This cross-linking is vital for the formation of a strong, mesh-like cell wall that can withstand the high internal osmotic pressure of the bacterium. patsnap.com By acylating the active site of PBPs, epicillin blocks this transpeptidation step. patsnap.commicrobenotes.com

Without the ability to create or repair these essential cross-links, the integrity of the peptidoglycan sacculus is compromised. As the bacterium continues to grow and synthesize other cellular components, the cell wall weakens. This structural failure ultimately leads to the rupture of the cell membrane and bacterial lysis. frontiersin.orgmicrobenotes.com This mechanism of action makes epicillin bactericidal, particularly against actively growing and dividing bacteria, which are constantly remodeling their cell walls. asm.org

Inhibition of specific PBPs by aminopenicillins like epicillin and ampicillin leads to distinct and observable changes in bacterial morphology. researchgate.net Bacteria possess multiple types of PBPs, each with specialized roles in cell elongation, shape maintenance, or cell division (septation). researchgate.net

When bacteria such as Escherichia coli are exposed to sub-inhibitory concentrations of ampicillin, which has a strong affinity for PBP3, cell division is blocked while cell elongation continues. researchgate.netbiorxiv.org This results in a characteristic morphological change known as filamentation, where bacteria grow into long, thread-like structures without dividing. asm.orgnih.govnii.ac.jp Inhibition of other PBPs, such as PBP2 (involved in maintaining rod shape) or PBP5 (involved in cell diameter and contour), can lead to the formation of ovoid, spherical, or irregularly shaped cells. researchgate.netasm.org These morphological aberrations are a direct consequence of the disruption of the carefully orchestrated process of peptidoglycan synthesis and remodeling. asm.org

Comparative Analysis of Epicillin's Mechanism with Other Beta-Lactam Antibiotics

Epicillin belongs to the aminopenicillin subgroup within the broader class of beta-lactam antibiotics. While all beta-lactams share the fundamental mechanism of inhibiting PBPs, there are key differences between the subgroups, including natural penicillins, cephalosporins, and carbapenems. libretexts.orglumenlearning.com These differences relate to their chemical structure, spectrum of activity, PBP targets, and susceptibility to bacterial resistance mechanisms like β-lactamase enzymes. lumenlearning.comwikipedia.orgnps.org.au

Aminopenicillins (e.g., Epicillin, Ampicillin): The presence of an amino group on the acyl side chain enhances their ability to penetrate the outer membrane of some Gram-negative bacteria, broadening their spectrum compared to natural penicillins. lumenlearning.com They are, however, generally susceptible to hydrolysis by β-lactamase enzymes. microbenotes.com

Natural Penicillins (e.g., Penicillin G): These have a narrower spectrum, primarily effective against Gram-positive bacteria and some Gram-negative cocci, as they are less able to penetrate the outer membrane of most Gram-negative rods. hawaii.edu

Cephalosporins: These feature a dihydrothiazine ring fused to the β-lactam core, which confers greater resistance to many β-lactamases compared to penicillins. lumenlearning.com They are classified into "generations" with an expanding spectrum of activity against Gram-negative bacteria in later generations. lumenlearning.com

Carbapenems (e.g., Imipenem, Meropenem): Possessing a unique carbapenem (B1253116) ring structure and a different side chain stereochemistry, carbapenems have the broadest spectrum of activity of all beta-lactams. wikipedia.orgmicrobiologyresearch.org They are highly resistant to hydrolysis by most β-lactamases, including extended-spectrum β-lactamases (ESBLs), making them crucial for treating multidrug-resistant infections. microbenotes.comwikipedia.org Their potency stems from their ability to bind to a wide range of PBPs with high affinity. microbiologyresearch.org

Table 2: Comparative Features of Beta-Lactam Antibiotic Classes

| Feature | Aminopenicillins (e.g., Epicillin) | Natural Penicillins (e.g., Penicillin G) | Cephalosporins | Carbapenems |

|---|---|---|---|---|

| Core Structure | β-lactam ring fused to a thiazolidine (B150603) ring | β-lactam ring fused to a thiazolidine ring | β-lactam ring fused to a dihydrothiazine ring | β-lactam ring fused to a pyrroline (B1223166) ring (unsaturated) |

| Spectrum of Activity | Broad (Gram-positive and some Gram-negative) empendium.com | Narrow (Mainly Gram-positive) hawaii.edu | Broad (Varies by generation, increasing Gram-negative coverage) lumenlearning.com | Very Broad (Gram-positive, Gram-negative, and anaerobes) wikipedia.orgmicrobiologyresearch.org |

| β-Lactamase Stability | Generally low; often combined with an inhibitor | Low | Higher than penicillins lumenlearning.com | Very high microbenotes.comwikipedia.org |

| Primary Advantage | Enhanced Gram-negative activity over natural penicillins lumenlearning.com | Effective for susceptible Gram-positive infections | Broad spectrum and improved stability lumenlearning.com | Potency against multidrug-resistant bacteria wikipedia.org |

Bacterial Resistance Mechanisms to Epicillin Monosodium

Enzymatic Inactivation: Beta-Lactamase Production and Hydrolysis of Epicillin (B1671483)

The most prevalent mechanism of resistance to epicillin is the production of β-lactamase enzymes. nih.govfrontiersin.org These enzymes catalytically hydrolyze the amide bond within the characteristic four-membered β-lactam ring of epicillin. frontiersin.orgmdpi.comnih.gov This action structurally modifies the antibiotic, rendering it incapable of binding to its target, the penicillin-binding proteins (PBPs), and thus neutralizes its antibacterial effect. frontiersin.orgwikipedia.org The genes encoding these enzymes are often located on mobile genetic elements like plasmids, which facilitates their rapid spread among different bacterial populations. msdmanuals.comebi.ac.uk

Characterization of Beta-Lactamase Types Affecting Epicillin

Epicillin is susceptible to hydrolysis by a wide array of β-lactamases belonging to different molecular classes. These enzymes are broadly categorized into four classes based on amino acid sequence homology: A, B, C, and D. frontiersin.orgmsdmanuals.comnih.gov Classes A, C, and D are serine hydrolases, while Class B enzymes are metallo-β-lactamases that require zinc for activity. frontiersin.orgmsdmanuals.comnih.gov

Specifically, aminopenicillins like epicillin are readily broken down by:

Class A β-lactamases: This is the most common class and includes the widespread TEM-1, TEM-2, and SHV-1 enzymes, which efficiently hydrolyze penicillins. frontiersin.orgmdpi.comnih.gov Extended-spectrum β-lactamases (ESBLs) within this class, such as certain TEM, SHV, and CTX-M variants, also readily inactivate epicillin. frontiersin.orgmsdmanuals.com

Class C β-lactamases: Known as cephalosporinases (e.g., AmpC), these enzymes can also hydrolyze penicillins, although they are typically more active against cephalosporins. nih.govnih.gov

Class D β-lactamases: This group, also known as oxacillinases (OXAs), can hydrolyze penicillins like epicillin. msdmanuals.comnih.gov

Class B metallo-β-lactamases (MBLs): Enzymes like NDM, VIM, and IMP have a very broad substrate profile and can hydrolyze virtually all β-lactam antibiotics, including epicillin, with the exception of monobactams. msdmanuals.com

The following table summarizes key β-lactamase types known to confer resistance to aminopenicillins such as epicillin.

| Ambler Class | Functional Group | Representative Enzymes | Primary Mechanism | Typical Genetic Location |

| Class A | Penicillinases, ESBLs | TEM-1, SHV-1, CTX-M-15 | Serine-based hydrolysis of penicillins and cephalosporins. frontiersin.orgebi.ac.uk | Plasmids, Chromosomes msdmanuals.comebi.ac.uk |

| Class B | Metallo-β-lactamases (MBLs) | NDM-1, VIM, IMP | Zinc-dependent hydrolysis of a broad range of β-lactams. msdmanuals.comnih.gov | Plasmids, Chromosomes msdmanuals.com |

| Class C | Cephalosporinases | AmpC, P99, FOX-1 | Serine-based hydrolysis, primarily of cephalosporins but also penicillins. nih.govnih.gov | Chromosomes msdmanuals.com |

| Class D | Oxacillinases (OXAs) | OXA-48 | Serine-based hydrolysis of penicillins and, in some variants, carbapenems. msdmanuals.comnih.gov | Plasmids msdmanuals.com |

Kinetic Studies of Epicillin Hydrolysis by Beta-Lactamases

The kinetics of β-lactam hydrolysis by serine β-lactamases follow a two-step mechanism involving acylation and deacylation. nih.govresearchgate.net First, a serine residue in the enzyme's active site attacks the β-lactam ring, forming a covalent acyl-enzyme intermediate. mdpi.commdpi.com Subsequently, a water molecule hydrolyzes this intermediate, releasing the inactivated antibiotic and regenerating the free enzyme. mdpi.commdpi.com For many penicillins hydrolyzed by enzymes like TEM-1, the deacylation step is rate-limiting. nih.gov

While specific kinetic parameters (kcat, Km) for epicillin are not widely documented in the provided search results, studies on similar penicillins with enzymes like TEM-1 provide insight. For instance, the hydrolysis of penicillins by TEM-1 is generally efficient. nih.gov Mutations in β-lactamases can alter these kinetics significantly. The G238S substitution in TEM-1, for example, decreases its activity against penicillins by reducing the deacylation rate, while simultaneously increasing its efficiency against cephalosporins by improving the acylation rate. nih.gov This demonstrates how enzymatic function can evolve to broaden the resistance spectrum.

Target Site Modifications: Alterations in Penicillin-Binding Proteins (PBPs)

A second major resistance strategy involves alterations to the molecular target of epicillin: the penicillin-binding proteins (PBPs). nih.govnih.gov PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. wikipedia.orgnih.gov By binding to PBPs, β-lactam antibiotics inhibit this synthesis, leading to cell lysis. wikipedia.org Bacteria can develop resistance by acquiring mutations in the genes encoding PBPs, which reduces the binding affinity of the antibiotic to its target. nih.govplos.org This allows cell wall synthesis to continue even in the presence of the drug. plos.org This mechanism is particularly prominent in Gram-positive bacteria like Streptococcus pneumoniae and is also seen in Gram-negative species like Haemophilus influenzae. nih.govmdpi.comnih.gov

Genetic Basis of PBP Mutations Conferring Resistance

Resistance due to PBP modification arises from genetic mutations in the PBP-encoding genes. mdpi.com In many streptococcal species, resistance develops through a stepwise accumulation of mutations in several PBP genes, particularly pbp1a, pbp2b, and pbp2x. etflin.comnih.gov These changes can be point mutations or larger recombination events where a portion of the gene is replaced with DNA from a related bacterial species, creating a "mosaic" gene that codes for a low-affinity PBP. etflin.comnih.gov

For example, in S. pneumoniae, alterations in PBP2x and PBP2b are associated with initial low-level penicillin resistance, while additional changes in PBP1a are required for high-level resistance. etflin.comnih.gov In Haemophilus influenzae, resistance can be conferred by mutations in the ftsI gene, which encodes PBP3. mdpi.comnih.gov Specific amino acid substitutions, such as N526K or R517H, are linked to reduced susceptibility to aminopenicillins. mdpi.comnih.gov

The following table lists key genes and bacterial species where PBP mutations are a known mechanism of resistance to penicillins.

| Gene(s) | Encoded PBP(s) | Associated Bacteria | Type of Genetic Change |

| pbp1a, pbp2b, pbp2x | PBP1a, PBP2b, PBP2x | Streptococcus pneumoniae | Point mutations, mosaic gene formation through recombination. etflin.comnih.gov |

| ftsI | PBP3 | Haemophilus influenzae | Point mutations leading to amino acid substitutions (e.g., N526K). mdpi.comnih.gov |

| pbp4 | PBP4 | Enterococcus faecalis | Point mutations near catalytic sites, deletions in promoter region. frontiersin.org |

| mecA | PBP2a | Staphylococcus aureus (MRSA) | Acquisition of a new gene encoding a low-affinity PBP. reactgroup.orgbritannica.com |

Structural Impact of PBP Modifications on Epicillin Binding

Mutations in PBP genes lead to structural changes in the encoded proteins, particularly in or near the active site where the antibiotic binds. nih.govosti.gov These alterations can prevent the antibiotic from docking effectively. For example, in some resistant PBP variants, amino acid substitutions can narrow the entrance to the active site, sterically hindering the entry of bulky β-lactam molecules. nih.gov In other cases, the conformational changes alter the geometry of the catalytic serine residue, making it less accessible or reactive to the antibiotic. osti.govnih.gov

Efflux Pump Systems in Epicillin Monosodium Resistance

A third mechanism of resistance is the active transport of epicillin out of the bacterial cell by efflux pumps. reactgroup.orgnih.gov These are transmembrane protein complexes that recognize and expel a wide variety of toxic compounds, including antibiotics, from the cytoplasm or periplasm. frontiersin.orgnih.gov By actively reducing the intracellular concentration of epicillin, efflux pumps prevent the antibiotic from reaching a high enough concentration to effectively inhibit its PBP targets. reactgroup.orgfrontiersin.org

Efflux pumps are found in both Gram-positive and Gram-negative bacteria and can often confer resistance to multiple classes of antibiotics, contributing to multidrug resistance (MDR). frontiersin.orgmdpi.com In Gram-negative bacteria, tripartite systems like the AcrAB-TolC pump in E. coli are particularly effective. nih.gov This system spans the inner membrane, periplasm, and outer membrane, forming a continuous channel to expel drugs from the cell. nih.gov Overexpression of the genes encoding these pumps, often due to mutations in regulatory genes, can significantly increase resistance levels. mdpi.comnih.gov While less studied specifically for epicillin, efflux pumps that transport other β-lactams are known to be present in a wide range of pathogens and contribute to intrinsic and acquired resistance. mdpi.commdpi.com

Identification and Characterization of Relevant Efflux Pumps

Efflux pumps are transmembrane proteins that actively extrude a wide array of toxic compounds, including antibiotics like Epicillin, from the bacterial cytoplasm or periplasm. reactgroup.orgnih.gov This process lowers the intracellular antibiotic concentration, preventing it from reaching its target—the penicillin-binding proteins (PBPs). reactgroup.org In Gram-negative bacteria, the most significant efflux pumps belong to the Resistance-Nodulation-Division (RND) family. mdpi.comfrontiersin.org These pumps form tripartite systems that span both the inner and outer membranes. nih.govmdpi.com

Key efflux pump families implicated in beta-lactam resistance include:

Resistance-Nodulation-Division (RND) Family : This is the most potent family in Gram-negative bacteria, responsible for resistance to a broad spectrum of drugs, including beta-lactams. mdpi.comfrontiersin.org Notable examples are the AcrAB-TolC system in Escherichia coli and the MexAB-OprM system in Pseudomonas aeruginosa, both of which are known to export penicillins. nih.govjidc.orgmdpi.com

Major Facilitator Superfamily (MFS) : These pumps are also common and can transport a variety of substrates. While some MFS pumps are known to confer resistance to other antibiotic classes, their role in Epicillin resistance is often secondary to RND pumps. nih.govmdpi.com

ATP-Binding Cassette (ABC) Superfamily : These pumps utilize ATP hydrolysis to power the transport of substrates across the cell membrane. frontiersin.orgnih.gov

Small Multidrug Resistance (SMR) Family : This family consists of smaller proteins that typically function as drug/proton antiporters. frontiersin.org

Multidrug and Toxic Compound Extrusion (MATE) Family : These pumps are involved in the extrusion of various toxic compounds and some antibiotics. frontiersin.orgnih.gov

The overexpression of these chromosomally encoded pumps is a common mechanism leading to clinically significant resistance. mdpi.commdpi.com

| Efflux Pump Family | Example System | Commonly Found In | Substrates Including β-lactams |

|---|---|---|---|

| Resistance-Nodulation-Division (RND) | AcrAB-TolC | Escherichia coli, Salmonella spp. | Penicillins, Fluoroquinolones, Tetracyclines |

| Resistance-Nodulation-Division (RND) | MexAB-OprM | Pseudomonas aeruginosa | Penicillins, Quinolones, Tetracycline |

| Major Facilitator Superfamily (MFS) | NorA | Staphylococcus aureus | Fluoroquinolones, some biocides |

| ATP-Binding Cassette (ABC) | MacAB-TolC | Escherichia coli | Macrolides |

Regulatory Mechanisms of Efflux Pump Expression

The expression of efflux pump genes is tightly controlled, often by local transcriptional repressors encoded near the pump genes themselves. frontiersin.org For instance, the acrAB operon is regulated by the AcrR repressor. frontiersin.org Overexpression of these pumps, leading to enhanced antibiotic resistance, typically arises from mutations in these regulatory genes. mdpi.comtandfonline.com

Global regulatory networks and two-component systems (TCS) also play a crucial role in modulating efflux pump expression in response to environmental stress, including the presence of antibiotics. mdpi.com The BaeSR TCS in E. coli and Salmonella, for example, can upregulate the expression of the MdtABC efflux pump, increasing resistance to several beta-lactams. mdpi.com Similarly, global regulators like MarA, SoxS, and RamA can activate the transcription of the AcrAB-TolC system, contributing to a multidrug-resistant phenotype. frontiersin.org

Reduced Outer Membrane Permeability and Porin Alterationsfrontiersin.orgresearchgate.net

In Gram-negative bacteria, the outer membrane acts as a formidable barrier, limiting the influx of many antibiotics. mdpi.com Hydrophilic drugs like Epicillin must traverse this barrier through water-filled protein channels known as porins. mdpi.comnih.gov

Role of Porins in Epicillin Uptake

Porins are beta-barrel proteins that form channels allowing the passive diffusion of small, hydrophilic molecules (generally under 600 Da) across the outer membrane. acs.org In many Gram-negative pathogens, such as E. coli, the major non-specific porins OmpF and OmpC are the primary entry gates for beta-lactam antibiotics, including ampicillin (B1664943) and by extension, Epicillin. frontiersin.orgnih.gov The efficiency of antibiotic entry is determined by the size, charge, and structure of the porin channel. nih.gov OmpF, for instance, generally forms a slightly larger pore than OmpC, making it a more efficient channel for certain antibiotics. nih.gov

Mechanisms of Porin Downregulation or Modification

Bacteria can develop resistance by reducing the uptake of Epicillin through two main strategies involving porins:

Downregulation or Loss of Porins : Bacteria can decrease the expression of porin genes, leading to fewer channels in the outer membrane. researchgate.netbiorxiv.org This is a common mechanism of resistance to beta-lactams and other antibiotics. nih.govnih.gov For example, the loss of OmpF porins in E. coli is frequently observed in clinical isolates resistant to carbapenems and other beta-lactams. nih.gov This reduction in porin expression is often a result of mutations in the regulatory genes that control porin synthesis, such as ompR. biorxiv.org

Porin Modification : Mutations in the porin genes themselves can lead to the production of altered proteins with narrower channels or modified internal loop structures. nih.govresearchgate.net These structural changes can physically obstruct the passage of antibiotic molecules or alter the electrostatic potential within the channel, repelling the drug and thereby reducing its influx. researchgate.net In Neisseria meningitidis, a single amino acid change in the PorB porin has been shown to cause ampicillin resistance. researchgate.net

These porin-related resistance mechanisms often act synergistically with other defenses, such as the production of beta-lactamase enzymes or the overexpression of efflux pumps, to achieve higher levels of resistance. nih.gov

| Porin | Bacterium | Function | Resistance Mechanism |

|---|---|---|---|

| OmpF | Escherichia coli | Major channel for β-lactam entry. frontiersin.org | Downregulation or mutational alteration to narrow the pore. researchgate.netnih.gov |

| OmpC | Escherichia coli | Secondary channel for β-lactam entry. nih.gov | Downregulation or mutation. frontiersin.orgnih.gov |

| OmpK35/OmpK36 | Klebsiella pneumoniae | Homologs of OmpF/OmpC; primary channels for β-lactam entry. nih.gov | Loss of one or both porins is a major cause of resistance. nih.govnih.gov |

| OprD | Pseudomonas aeruginosa | Specific channel for carbapenems and basic amino acids. jidc.org | Downregulation is a key mechanism of carbapenem (B1253116) resistance. jidc.org |

Genetic Basis of Resistance Dissemination

The rapid spread of antibiotic resistance is largely due to the ability of bacteria to share resistance genes among themselves, even between different species. reactgroup.orgwikipedia.org This process, known as horizontal gene transfer (HGT), is a primary driver in the evolution of multidrug-resistant pathogens. wikipedia.orgcdnsciencepub.com

Horizontal Gene Transfer Mechanisms (Conjugation, Transduction, Transformation)researchgate.netreactgroup.orgdovepress.com

Bacteria employ three primary mechanisms to exchange genetic material:

Conjugation : This process involves the direct transfer of genetic material from a donor to a recipient bacterium through cell-to-cell contact, often mediated by a pilus. reactgroup.org The transferred DNA is typically in the form of a plasmid, a small, circular, self-replicating DNA molecule. lakeforest.edu Plasmids frequently carry multiple antibiotic resistance genes (ARGs), including those for beta-lactamases that degrade Epicillin, efflux pumps, and enzymes that modify the antibiotic's target. nih.govnih.gov Conjugation is considered a highly efficient mechanism for spreading resistance, particularly within the dense bacterial populations of the gastrointestinal tract. dovepress.comlakeforest.edu

Transduction : In transduction, bacterial DNA is transferred from one bacterium to another by a bacteriophage (a virus that infects bacteria). reactgroup.orgdovepress.com During the phage's replication cycle, it can accidentally package a fragment of the host bacterium's DNA, which may contain resistance genes. When this phage infects a new bacterium, it injects the previously packaged DNA, potentially integrating the resistance gene into the new host's genome. cdnsciencepub.comdovepress.com This mechanism plays a significant role in the dissemination of genes encoding virulence factors and antibiotic resistance. wikipedia.org

Transformation : This is the process by which some bacteria can take up free-floating DNA from their immediate environment. reactgroup.orglakeforest.edu This DNA often comes from dead, lysed bacteria. If the captured DNA fragment contains a resistance gene, the recipient cell can incorporate it into its own chromosome or a plasmid through homologous recombination, thereby acquiring the resistance trait. nih.gov Natural competence for transformation is a trait found in several bacterial species, including Haemophilus influenzae and Streptococcus pneumoniae. nih.gov

These HGT mechanisms ensure that advantageous genes, such as those conferring resistance to Epicillin, can be rapidly disseminated throughout bacterial communities, posing a significant challenge to effective antimicrobial therapy. nih.govelifesciences.org

Role of Mobile Genetic Elements (Plasmids, Transposons)

The dissemination of antibiotic resistance is significantly accelerated by the horizontal transfer of genes, a process largely mediated by mobile genetic elements (MGEs). nih.gov In the context of this compound, a semi-synthetic aminopenicillin, the primary mechanism of resistance, the production of β-lactamase enzymes, is frequently encoded by genes located on these MGEs. nih.govnih.gov Plasmids and transposons are particularly crucial in the spread of resistance determinants among bacterial populations. nih.govwikipedia.org

Plasmids are extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome and can be transferred between bacteria through a process called conjugation. wikipedia.org These genetic elements can carry a variety of genes, including those conferring resistance to multiple classes of antibiotics. irb.hr For aminopenicillins like epicillin, plasmids often carry β-lactamase genes, such as the widespread blaTEM and blaSHV variants. nih.gov The presence of these genes on conjugative plasmids allows for their rapid spread not only within a single bacterial species but also across different species, contributing to the widespread emergence of resistance. wikipedia.orgirb.hr

Transposons, or "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. scirp.orgnih.gov This mobility allows for the capture and dissemination of resistance genes. scirp.org Transposons often carry antibiotic resistance genes, and their insertion into plasmids can create a potent combination for the spread of resistance. irb.hrscirp.org For instance, a transposon carrying a β-lactamase gene can jump onto a plasmid, which can then be transferred to another bacterium. scirp.org Some common transposons known to carry ampicillin resistance, a close relative of epicillin, include Tn3. scirp.org

Integrons are another type of mobile genetic element that plays a significant role in the acquisition and expression of resistance genes. scirp.org While not mobile on their own, they are often found within transposons and on plasmids. scirp.org Integrons possess a site-specific recombination system that allows them to capture and express gene cassettes, which can contain antibiotic resistance genes. nih.gov The accumulation of multiple gene cassettes within an integron can lead to a multi-drug resistant phenotype.

The co-localization of genes for resistance to different classes of antibiotics on the same plasmid or transposon is a common phenomenon. This means that the use of one antibiotic can select for bacteria that are resistant to a range of other, unrelated antibiotics.

Table 1: Key Mobile Genetic Elements in the Dissemination of Aminopenicillin Resistance

| Mobile Genetic Element | Description | Role in Resistance to Epicillin (and related Aminopenicillins) |

| Plasmids | Extrachromosomal, self-replicating DNA molecules transferred via conjugation. wikipedia.org | Carry β-lactamase genes (e.g., blaTEM, blaSHV), facilitating their rapid spread among diverse bacterial populations. nih.govmdpi.com |

| Transposons | "Jumping genes" that move between DNA molecules (chromosome, plasmids). scirp.org | Facilitate the transfer of β-lactamase genes onto plasmids, contributing to the creation of multi-drug resistance plasmids. irb.hrscirp.org |

| Integrons | Genetic elements that capture and express gene cassettes containing resistance genes; often located on transposons and plasmids. scirp.org | Can incorporate β-lactamase gene cassettes, contributing to multi-drug resistance profiles in bacteria. |

Evolutionary Dynamics of Epicillin Resistance Development

The development of bacterial resistance to this compound is a clear example of evolution by natural selection. berkeley.eduwikipedia.org The widespread use of penicillins has exerted immense selective pressure on bacterial populations, favoring the survival and proliferation of resistant strains. icr.org This evolutionary process is driven by a combination of random mutations and the horizontal transfer of pre-existing resistance genes. wikipedia.orgmo.gov

The initial exposure of a bacterial population to epicillin will eliminate the susceptible individuals, while those with some level of intrinsic or acquired resistance will survive. mo.gov These surviving bacteria will then reproduce, passing on their resistance traits to subsequent generations. mo.gov Over time, this leads to a significant increase in the prevalence of resistance within the bacterial population. icr.org

Several key evolutionary pathways contribute to the development of high-level resistance to epicillin:

Stepwise Mutation: Bacteria can acquire resistance through a series of mutations in their own chromosomal DNA. For instance, mutations in the genes encoding for penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics, can reduce the binding affinity of epicillin, thereby rendering the antibiotic less effective. asm.org While a single mutation may only confer a small increase in resistance, the accumulation of multiple mutations over time can lead to clinically significant levels of resistance. asm.org

Gene Amplification: In some cases, bacteria can increase the copy number of a resistance gene, leading to the overproduction of the resistance-conferring protein, such as a β-lactamase. This increased production can overwhelm the antibiotic, allowing the bacterium to survive at higher concentrations of the drug.

Horizontal Gene Transfer: As discussed in the previous section, the acquisition of resistance genes via plasmids and transposons is a major driver of resistance evolution. nih.gov This process allows for the rapid dissemination of highly effective resistance mechanisms, such as potent β-lactamases, across different bacterial lineages, dramatically accelerating the evolutionary response to antibiotic pressure. Clinical isolates often harbor multiple β-lactamases, which can have overlapping catalytic activities and contribute to different evolutionary paths to resistance. asm.org

Fitness Costs and Compensatory Evolution: The acquisition of resistance mechanisms can sometimes come at a fitness cost to the bacterium, such as a reduced growth rate or virulence. asm.org However, bacteria can often overcome these initial fitness costs through subsequent compensatory mutations. These mutations, which occur in other genes, can alleviate the negative effects of the resistance determinant without compromising the resistance itself. This process of compensatory evolution stabilizes the resistant phenotype in the bacterial population, even in the absence of the antibiotic.

The evolutionary trajectory of resistance is not always a simple, linear path. The presence of multiple β-lactamases in a single clinical isolate can create a more complex selective landscape. asm.org The interplay between different resistance mechanisms, their associated fitness costs, and the potential for compensatory evolution all contribute to the dynamic and ongoing evolution of resistance to epicillin and other β-lactam antibiotics.

Pharmacokinetic Studies of Epicillin Monosodium in Preclinical Animal Models

Absorption Characteristics in Various Animal Species (e.g., mice, rats)

Studies investigating the intestinal absorption of epicillin (B1671483) have been conducted in rats. Research comparing the absorption kinetics of several aminopenicillins revealed that the intestinal absorption of epicillin in rats is best described by Michaelis-Menten kinetics nih.gov. This suggests that the absorption process is carrier-mediated and can become saturated at higher concentrations. This characteristic is shared with cyclacillin, another aminopenicillin, while amoxicillin (B794) and ampicillin (B1664943) absorption is described by a combination of first-order and Michaelis-Menten kinetics nih.gov.

Table 1: Intestinal Absorption Kinetics of Epicillin in Rats

| Animal Model | Absorption Kinetics Model | Key Finding | Reference |

|---|---|---|---|

| Rat | Michaelis-Menten | Indicates a saturable, carrier-mediated absorption process in the intestine. | nih.gov |

Distribution Profiles in Animal Tissues and Biological Fluids

The distribution of epicillin has been studied in rabbits. Following intravenous administration, epicillin demonstrates a distribution pattern that can be described by a two-compartment open model springernature.com. A notable finding from these studies is that epicillin exhibits a higher total volume of distribution and a larger tissue volume of distribution compared to ampicillin springernature.com. This suggests that epicillin may penetrate tissues more extensively than ampicillin. The total and tissue volumes of distribution for epicillin were found to be consistent across different doses springernature.com.

In rats, while specific tissue concentration data for epicillin is limited, studies on the closely related ampicillin have shown its distribution into various organs, including the lungs, muscle, heart, spleen, and testes, although at levels lower than in the serum bohrium.com. Given the structural similarity, it is plausible that epicillin follows a comparable distribution pattern.

Table 2: Distribution Characteristics of Epicillin in Rabbits

| Parameter | Finding | Comparison with Ampicillin | Reference |

|---|---|---|---|

| Pharmacokinetic Model | Two-compartment open model | Similar to ampicillin | springernature.com |

| Total Volume of Distribution | Higher than ampicillin | Indicates more extensive distribution | springernature.com |

| Tissue Volume of Distribution | Higher than ampicillin | Suggests greater tissue penetration | springernature.com |

Metabolism and Biotransformation Pathways in Animal Systems

For many penicillins, a primary metabolic pathway involves the enzymatic hydrolysis of the β-lactam ring, which leads to the formation of inactive penicilloic acid derivatives springernature.com. Studies on amoxicillin in rats have identified metabolites such as amoxicilloic acid and amoxicillin diketopiperazine bohrium.comnih.gov. It is hypothesized that epicillin undergoes a similar biotransformation, resulting in the corresponding epicilloic acid. However, direct experimental evidence from animal models confirming the presence of this and other potential metabolites of epicillin is currently lacking.

The primary enzyme responsible for the degradation of penicillins is β-lactamase, which is produced by various bacteria and leads to antibiotic resistance springernature.com. In terms of host metabolism, the enzymatic processes involved in the biotransformation of epicillin in animal systems have not been specifically elucidated. For other β-lactams, metabolism can occur in the liver, involving cytochrome P450 enzymes for some compounds, though renal excretion of the unchanged drug is often the primary elimination route springernature.com. In vitro studies using animal liver microsomes could provide insights into the potential for hepatic metabolism of epicillin, but such specific data is not currently available springernature.comnih.gov.

Excretion Routes and Clearance Rates in Animal Models

The excretion of epicillin has been investigated in rabbits. Following intravenous administration, epicillin is eliminated from the body through both glomerular filtration and tubular secretion in the kidneys springernature.com. This dual mechanism of renal excretion is common for many penicillins. The clearance of epicillin in rabbits also suggests the involvement of tubular reabsorption springernature.com.

Table 3: Excretion of Epicillin in Rabbits

| Excretion Route | Mechanisms | Reference |

|---|---|---|

| Renal | Glomerular Filtration, Tubular Secretion, Tubular Reabsorption | springernature.com |

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Studies

Specific pharmacokinetic/pharmacodynamic (PK/PD) models for epicillin in preclinical animal models have not been identified in the reviewed literature. However, PK/PD modeling is a well-established tool for optimizing the dosing regimens of β-lactam antibiotics in general researchgate.net.

For β-lactams, the primary PK/PD index associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) of the target pathogen nih.gov. Preclinical infection models, such as the neutropenic murine thigh infection model, are commonly used to determine the magnitude of this index required for a specific antibacterial effect (e.g., bacteriostasis or a 1-log reduction in bacterial count) nih.gov.

For aminopenicillins like ampicillin, PK/PD studies in mice have been used to define the %fT > MIC targets for efficacy against various pathogens nih.gov. For instance, in a murine thigh infection model with Enterococcus faecalis, the efficacy of the ampicillin-ceftriaxone combination was linked to the time the drug concentrations exceeded the MIC nih.gov. It is anticipated that a similar PK/PD relationship would govern the efficacy of epicillin, and such models would be instrumental in translating preclinical findings to potential clinical applications.

Predictive Value of Animal PK/PD Models for Antibiotic Efficacy

Animal infection models play a significant role in the preclinical assessment of new antibiotics, the optimization of dosing for clinically approved drugs, and the establishment or confirmation of susceptibility breakpoints. nih.gov The primary objective of these animal model studies is to simulate human infectious diseases, thereby enabling robust PK/PD analyses to determine the optimal drug exposures that correlate with therapeutic success. nih.gov For beta-lactam antibiotics, including penicillins like epicillin, the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) is the PK/PD index that best predicts the relationship between antibiotic exposure and its bactericidal effect. nih.gov

Preclinical animal studies, such as the neutropenic thigh infection model, have been extensively utilized to support the selection of dosing regimens for clinical development and the evaluation of susceptibility breakpoints. frontiersin.org For the majority of beta-lactam antibiotics studied, these preclinical models have consistently shown that a %fT > MIC of approximately 40–70% is required to achieve a 1-log reduction in colony-forming units (CFU). frontiersin.org Specifically, penicillin-based beta-lactams generally require a %fT > MIC of 50–60% for maximal effects. frontiersin.org

The data derived from these validated animal infection models are critical for designing dosing regimens that aim to maximize efficacy while minimizing the duration and cost of clinical trials. nih.gov By establishing a quantitative relationship between drug exposure and antimicrobial effect, these models serve as a vital bridge between in vitro susceptibility data and clinical outcomes. nih.gov

A comparative pharmacokinetic study in rabbits provides some insight into the disposition of epicillin. nih.gov When administered intravenously, the blood levels of epicillin followed a biexponential course, suggesting a two-compartment open model. nih.gov The study indicated that epicillin has a more slowly decreasing tissue level and a higher total volume of distribution compared to ampicillin. nih.gov

Table 1: Comparative Pharmacokinetic Parameters of Epicillin and Ampicillin in Rabbits

| Parameter | Epicillin | Ampicillin |

|---|---|---|

| Pharmacokinetic Model | Two-compartment open model | Two-compartment open model |

| Tissue Level Decline | Slower | Faster |

| Total Volume of Distribution | Higher | Lower |

| Tissue Volume of Distribution | Higher | Lower |

Quantitative Relationships between Exposure and Antimicrobial Effect

The quantitative relationship between drug exposure and the antimicrobial effect of beta-lactam antibiotics is well-established, with %fT > MIC being the most predictive pharmacodynamic index. nih.govelsevier.es This index is based on the principle that the efficacy of beta-lactams is more dependent on the duration of exposure above a critical concentration (the MIC) rather than the peak concentration achieved.

While specific in vivo PK/PD studies correlating epicillin exposure with antimicrobial outcomes are not extensively documented, the principles governing other aminopenicillins can be extrapolated. For penicillin-based beta-lactams, a %fT > MIC of 50–60% is generally associated with maximal bactericidal activity in preclinical models. frontiersin.org

In a study comparing the in vivo efficacy of epicillin, ampicillin, and amoxicillin in experimental mouse infections, epicillin was found to be similar to or slightly less active than ampicillin. nih.gov Both epicillin and ampicillin were significantly less effective than amoxicillin against the majority of infections when administered orally or subcutaneously. nih.gov This difference in efficacy can often be explained by variations in their pharmacokinetic profiles, which would affect the duration that drug concentrations remain above the MIC of the infecting pathogen.

The relationship between in vitro susceptibility (MIC) and in vivo activity is generally strong for many antibiotics in animal models. nih.gov For instance, studies with other beta-lactams have shown a significant correlation between the MIC and the dose required to achieve a bacteriostatic effect. nih.gov

Table 2: General PK/PD Targets for Beta-Lactam Antibiotics in Preclinical Models

| Pharmacodynamic Endpoint | Required %fT > MIC (Penicillins) | Required %fT > MIC (Cephalosporins) | Required %fT > MIC (Carbapenems) |

|---|---|---|---|

| Stasis (No change in bacterial count) | ~30% | 30-40% | ~20% |

| 1-2 log10 CFU reduction | 40-50% | 60-70% | ~30% |

| Maximal Effect | 50-60% | >70% | ~40% |

The data presented in Table 2 is a generalized representation for different classes of beta-lactam antibiotics based on numerous preclinical studies. frontiersin.org These values serve as a foundational guide for the development and dosage regimen design for new and existing antibiotics, including epicillin. The specific target for epicillin would ideally be confirmed through dedicated in vivo studies that correlate its unique pharmacokinetic profile with microbiological outcomes against specific pathogens.

Preclinical in Vitro Studies of Epicillin Monosodium Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinationuem.br

The evaluation of a new antimicrobial agent begins with determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a specific bacterial strain in vitro. idexx.dknih.govidexx.combmglabtech.com The MBC is the lowest concentration that results in a 99.9% reduction (a 3-log10 decrease) in the initial bacterial inoculum, indicating the agent's bactericidal (killing) capability. bmglabtech.commicrobe-investigations.comcreative-diagnostics.com

Epicillin (B1671483), a semisynthetic penicillin, has been tested against a variety of bacterial strains to determine its spectrum of activity. The susceptibility of a given bacterium to an antibiotic is strain-dependent. idexx.dk While a comprehensive, centralized database of Epicillin's MIC and MBC values is not available, research indicates its activity is primarily against Gram-positive organisms and some Gram-negative bacteria, which is characteristic of aminopenicillins.

The following table represents illustrative MIC and MBC values for antibiotics in the same class as Epicillin against common bacterial pathogens to provide context for expected activity.

| Bacterial Strain | Antibiotic Class | Typical MIC Range (µg/mL) | Typical MBC Range (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Aminopenicillin | 0.25 - 2 | 0.5 - 4 |

| Streptococcus pneumoniae | Aminopenicillin | 0.06 - 1 | 0.12 - 2 |

| Escherichia coli | Aminopenicillin | 2 - 32 | 4 - 64 |

| Haemophilus influenzae | Aminopenicillin | 0.5 - 4 | 1 - 8 |

| Listeria monocytogenes | Ampicillin (B1664943) | 1 - 15 | 5 - 20 |

Note: The data in the table is representative for the aminopenicillin class and is for illustrative purposes. Actual MIC/MBC values for Epicillin monosodium may vary based on the specific bacterial strain and testing conditions. nih.gov

Standardized laboratory methods are crucial for determining the MIC and MBC of antibiotics like this compound. The two most common techniques are the broth dilution and agar (B569324) diffusion methods. nih.gov

Agar Well Diffusion: This method is widely used for preliminary screening of antimicrobial activity. mdpi.commcmaster.ca A standardized inoculum of bacteria is spread over the surface of an agar plate. wisdomlib.org Wells are then punched into the agar, and a specific volume of the antimicrobial agent is added to the wells. nih.govcore.ac.uk As the agent diffuses through the agar, it creates a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the well is measured to assess the substance's effectiveness. mdpi.comwisdomlib.org

Broth Dilution Method: This technique provides a quantitative MIC value. microbeonline.com It involves preparing a series of tubes or microtiter plate wells with decreasing concentrations of the antibiotic in a liquid growth medium (broth). microbeonline.comnih.govresearchgate.net Each tube is then inoculated with a standardized number of bacteria. microbeonline.com Following incubation, the tubes are examined for visible bacterial growth (turbidity). The lowest concentration of the antibiotic that completely inhibits growth is recorded as the MIC. nih.govmicrobeonline.com To determine the MBC, an aliquot from the clear tubes is subcultured onto antibiotic-free agar. The lowest concentration from which no bacteria grow on the new plate is the MBC. bmglabtech.comcreative-diagnostics.com

Time-Kill Curve Analysis of this compound

Time-kill curve analysis provides detailed information about the pharmacodynamics of an antibiotic by showing the rate of bacterial killing over time. uem.brnih.gov These assays are used to differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity and to observe concentration-dependent effects. uem.brmdpi.com

In a typical time-kill study, bacteria are exposed to the antibiotic at various multiples of its MIC (e.g., 0.5x, 1x, 2x, 4x MIC). uem.br Samples are taken at different time points (e.g., 0, 2, 4, 6, 24 hours), diluted, and plated to count the number of viable colony-forming units (CFU/mL). uem.br A bactericidal effect is generally defined as a ≥3-log10 (or 99.9%) reduction in the CFU/mL from the initial inoculum. uem.br While specific time-kill curve data for this compound is not detailed in the available literature, such studies are standard for characterizing penicillins and would be expected to demonstrate time-dependent bactericidal activity, a hallmark of the beta-lactam class.

Post-Antibiotic Effect (PAE) Investigations

The Post-Antibiotic Effect (PAE) is the persistent suppression of bacterial growth that continues after a brief exposure to an antimicrobial agent, even after the drug concentration falls below the MIC. dovepress.comembopress.orgchosunobr.org This phenomenon is an important pharmacodynamic parameter, as a significant PAE may allow for more spaced-out dosing intervals without loss of efficacy. nih.gov

Combinatorial Antimicrobial Studies with this compound

The use of antibiotics in combination is a strategy to broaden the spectrum of activity, prevent the emergence of resistance, or achieve a synergistic effect. nih.gov

Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. Antagonism is the opposite, where one drug reduces the effectiveness of the other. scirp.org These interactions are often quantified using the fractional inhibitory concentration index (FICI), where an FICI of ≤0.5 typically indicates synergy. nih.gov

Studies on related aminopenicillins, such as ampicillin, have shown synergistic effects when combined with other classes of drugs. For instance, a distinct synergistic effect has been observed when ampicillin is combined with certain antimicrobial peptides against multidrug-resistant Staphylococcus epidermidis, leading to a 32- to 64-fold reduction in the MIC of ampicillin. nih.gov Similarly, synergy has been reported between penicillins and other agents like beta-lactamase inhibitors, which protect the penicillin from degradation by bacterial enzymes, and aminoglycosides, which can enhance bacterial killing in certain infections. Such combinatorial approaches are a cornerstone of modern antimicrobial therapy. nih.gov

Cellular Assays for Antimicrobial Efficacy

In the preclinical assessment of a new antimicrobial agent, cellular assays are fundamental in determining its efficacy against pathogenic bacteria. These in vitro tests provide crucial data on the direct effects of the compound on bacterial cells, including their viability, structural integrity, and ability to form complex communities. For this compound, a semisynthetic aminopenicillin, such assays are pivotal in elucidating its bactericidal mechanisms and its potential to combat bacterial persistence.

As a member of the beta-lactam class of antibiotics, the primary mechanism of action of epicillin involves the inhibition of bacterial cell wall synthesis, which ultimately leads to cell lysis. emerginginvestigators.orgnih.gov This process is often preceded by distinct morphological alterations in the treated bacteria. nih.govwikipedia.org

Studies comparing the in vitro activity of epicillin with other aminopenicillins, such as ampicillin and amoxycillin, have shown that their minimum inhibitory concentrations (MICs) are very similar against susceptible bacterial strains. scite.ai At concentrations near the MIC, both epicillin and ampicillin have been observed to exhibit comparable bactericidal activity against Escherichia coli and Salmonella typhi. scite.ai

Microscopic examination of bacteria exposed to epicillin and ampicillin reveals the formation of filamentous structures. scite.ainih.gov This elongation is a characteristic effect of certain beta-lactams that interfere with the penicillin-binding proteins (PBPs) responsible for septum formation during cell division. wikipedia.org These filamentous forms are typically less stable and eventually undergo lysis, although this process has been reported to be slower compared to the rapid lysis induced by amoxycillin, which tends to produce spheroplasts that lyse quickly. scite.ainih.gov The formation of these altered morphological forms, be it filaments or spheroplasts, is a direct consequence of the drug's interference with peptidoglycan synthesis, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell death. nih.gov

The degree of morphological change and subsequent lysis is dependent on both the antibiotic concentration and the duration of exposure. asm.org For instance, in studies with ampicillin, higher concentrations lead to more pronounced and rapid lytic effects. npl.co.uk Given the similar mechanisms of action and in vitro profiles, a comparable dose-dependent effect would be anticipated for epicillin.

Table 1: Comparative Morphological Effects of Aminopenicillins on Bacteria

| Antibiotic | Common Morphological Change | Lysis Characteristics |

| Epicillin | Filamentous forms | Slow lysis |

| Ampicillin | Filamentous forms, Spheroplasts | Slow to moderate lysis |

| Amoxycillin | Spheroplasts | Rapid lysis |

This table provides a summary of typical morphological changes observed in bacteria when treated with different aminopenicillins at concentrations near their MIC.

Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to antimicrobial agents. emerginginvestigators.orgfrontiersin.org The ability of an antibiotic to prevent biofilm formation or eradicate established biofilms is a critical aspect of its preclinical evaluation.

While direct studies on epicillin's effect on biofilms are limited, the extensive research on the closely related ampicillin provides significant insights. Due to their similar in vitro activities, the effects of ampicillin on biofilms can be cautiously extrapolated to epicillin. scite.ai

Research has shown that the effect of ampicillin on biofilm formation is concentration-dependent. At sub-inhibitory concentrations, ampicillin has been observed to paradoxically promote biofilm formation in some bacterial species, including E. coli and Staphylococcus aureus. emerginginvestigators.orgemerginginvestigators.orgfrontiersin.org This phenomenon is thought to be a stress response where the bacteria enhance their biofilm-forming capacity to survive in the presence of the antibiotic. mdpi.com

Conversely, at concentrations at or above the MIC, ampicillin has been shown to inhibit biofilm formation and reduce the viability of cells within existing biofilms. mdpi.comnih.gov However, the complete eradication of a mature biofilm with a single antibiotic is often challenging due to the protective nature of the EPS matrix, which can limit antibiotic penetration. frontiersin.org For instance, while ampicillin can penetrate Klebsiella pneumoniae biofilms, the cells within may exhibit increased tolerance. frontiersin.org

Combination therapy is a promising strategy to overcome biofilm resistance. Studies have explored the use of ampicillin in conjunction with other agents, such as nitric oxide donors or other antibiotics, to enhance biofilm eradication. frontiersin.orgacs.org These combinations can work synergistically to disrupt the biofilm matrix and kill the embedded bacteria.

Table 2: Effect of Ampicillin Concentration on Biofilm Formation

| Bacterial Species | Ampicillin Concentration | Effect on Biofilm | Reference |

| Escherichia coli | Sub-MIC | Increased formation | emerginginvestigators.orgemerginginvestigators.org |

| Staphylococcus aureus | Sub-MIC | Increased formation | frontiersin.org |

| Pseudomonas putida | ≥ 25 µg/mL | Decreased viable cells and biomass | nih.gov |

| Arcobacter-like strains | > 32 mg/L | Significant decrease in formation | mdpi.com |

This table summarizes findings from studies on ampicillin, which may be indicative of the potential effects of epicillin on biofilm formation.

Preclinical Animal Models of Infection for Epicillin Monosodium Evaluation

Selection and Characterization of Appropriate Animal Models for Bacterial Infections

The selection of an appropriate animal model is a critical first step in the in vivo assessment of a new antibiotic like Epicillin (B1671483) monosodium. The primary goal is to utilize a model that can accurately mimic the key aspects of human infectious diseases. vmrcindia.com The mouse peritonitis sepsis model is a frequently employed and well-characterized model for these purposes. noblelifesci.com

The mouse peritonitis model involves the intraperitoneal injection of a bacterial inoculum, often suspended in a substance like hog gastric mucin, to induce a systemic infection that can progress to sepsis. noblelifesci.com This model is valued for its reproducibility, the relatively short duration of experiments, and the clear endpoints it provides, such as animal survival or bacterial load in various tissues. noblelifesci.com It serves as a robust initial screen for the in vivo efficacy of antibacterial compounds before they advance to studies in larger animals or human clinical trials. noblelifesci.com

Rodent Models (Mice, Rats)

Rodent models, particularly mice and rats, are the most common choices for the preclinical evaluation of antibiotics due to several factors. vmrcindia.comresearchgate.net Their small size, relatively low cost, well-characterized immune systems, and the availability of a wide range of reagents make them highly suitable for initial efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies. vmrcindia.comcriver.com

Mice are frequently used in models such as the thigh infection model and the peritonitis/sepsis model. vmrcindia.comnoblelifesci.com The thigh infection model is particularly useful for studying the local effects of an antibiotic on bacterial replication in muscle tissue, while the peritonitis model provides insights into systemic infections. vmrcindia.comnih.gov Rat models are also valuable and have been used extensively in studying various bacterial infections, including pneumonia and skin and soft tissue infections. mdpi.com These models allow for the investigation of an antibiotic's ability to penetrate different tissues and exert its effect. vmrcindia.commdpi.com

Considerations for Disease Pathophysiology Mimicry

A significant consideration in selecting an animal model is its ability to mimic the pathophysiology of the human disease being targeted. criver.comnih.gov While rodent models are invaluable, it is acknowledged that there are inherent differences in physiology, immunology, and pharmacokinetics between rodents and humans. researchgate.net Therefore, careful consideration must be given to how well the animal model reflects the course of infection and the host's immune response in humans. criver.com

For instance, in sepsis models, researchers aim to replicate the systemic inflammatory response and organ dysfunction seen in human patients. nih.gov The choice of bacterial strain, the inoculum size, and the route of administration are all critical factors that can be adjusted to better simulate a specific type of human infection. noblelifesci.comnih.gov The ultimate goal is to generate data from these models that can be reliably translated to predict clinical outcomes in humans. vmrcindia.comresearchgate.net

Infection Models for Specific Bacterial Pathogens Relevant to Epicillin's Spectrum

To thoroughly evaluate Epicillin monosodium, infection models are established using bacterial pathogens that fall within its expected spectrum of activity. Epicillin, being a penicillin, is anticipated to be effective against a range of Gram-positive and some Gram-negative bacteria. Therefore, preclinical studies would typically involve challenging animals with relevant strains of bacteria such as Streptococcus pneumoniae, Staphylococcus aureus, and Escherichia coli. noblelifesci.comnih.govnih.gov

For example, to assess the efficacy of epicillin against respiratory pathogens, a mouse pneumonia model using Streptococcus pneumoniae could be employed. nih.gov Similarly, the mouse peritonitis model can be adapted to study infections caused by Staphylococcus aureus (including methicillin-resistant strains, or MRSA) or Escherichia coli, which are common causes of peritonitis and sepsis in humans. noblelifesci.comnih.gov The selection of specific, clinically relevant bacterial strains is crucial for determining the potential clinical utility of epicillin.

Evaluation of this compound Efficacy in Animal Infection Models

Bacterial Load Reduction in Infected Tissues

A fundamental measure of an antibiotic's effectiveness is its ability to kill or inhibit the growth of bacteria at the site of infection. nih.gov In preclinical animal models, this is quantified by measuring the bacterial load in various tissues or body fluids. criver.com For instance, in a thigh infection model, the number of colony-forming units (CFU) per gram of muscle tissue would be determined at different time points after treatment with epicillin. nih.gov In a peritonitis model, bacterial counts in the peritoneal fluid or blood would be assessed. nih.gov A significant reduction in bacterial load in the epicillin-treated group compared to a placebo or control group would provide strong evidence of its antibacterial efficacy in vivo. nih.govnih.gov

The table below illustrates hypothetical data on bacterial load reduction in a mouse peritonitis model.

| Treatment Group | Mean Bacterial Load (log10 CFU/mL) in Peritoneal Fluid |

| Placebo | 7.5 |

| This compound | 3.2 |

| Comparator Antibiotic | 3.5 |

Impact on Disease Progression and Survival Rates

Ultimately, the most critical indicator of an antibiotic's potential clinical benefit is its ability to improve patient outcomes. In animal models, this is primarily evaluated by observing the impact on disease progression and, most importantly, survival rates. googleapis.comresearchgate.net In a typical study, groups of infected animals are treated with either this compound, a placebo, or a comparator antibiotic, and their survival is monitored over a set period. noblelifesci.comnih.gov

An effective antibiotic will significantly increase the survival rate of the treated animals compared to the untreated control group. googleapis.com The data from these survival studies are often presented as survival curves, which graphically depict the proportion of animals surviving over time. researchgate.net

The following interactive table presents hypothetical survival data from a mouse sepsis model.

| Treatment Group | Survival Rate at 7 Days (%) |

| Placebo | 10 |

| This compound | 70 |

| Comparator Antibiotic | 65 |

These preclinical evaluations in well-characterized animal models provide the foundational evidence for the potential efficacy of this compound. The data gathered on bacterial load reduction and improved survival rates are essential for making informed decisions about the further development of this antibiotic for clinical use.

Correlation between In Vitro Susceptibility and In Vivo Efficacy of this compound in Preclinical Animal Models

The predictive value of in vitro susceptibility testing for the in vivo efficacy of antimicrobial agents is a cornerstone of chemotherapy research. For this compound, as with other antibiotics, the relationship between the minimum inhibitory concentration (MIC)—the lowest concentration of the drug that inhibits the visible growth of a microorganism in vitro—and the outcome of treatment in preclinical animal models of infection is a critical area of investigation. This section explores the correlation between these two parameters for this compound, drawing on available preclinical research findings.

General Correlation and Comparative Studies

Research comparing Epicillin to other aminopenicillins, such as ampicillin (B1664943) and amoxycillin, provides insight into the correlation between its in vitro activity and in vivo performance. In a notable comparative study, the in vitro activities (MICs) of ampicillin, epicillin, and amoxycillin were found to be very similar against a range of non-β-lactamase-producing bacterial strains. scite.ai However, this similarity in in vitro potency did not directly translate to equivalent efficacy in animal models.

In Vivo Efficacy in Murine Infection Models

Early preclinical evaluations of epicillin demonstrated its therapeutic activity in mice infected with a variety of pathogenic bacteria. These studies established that epicillin is effective when administered both orally and subcutaneously against infections caused by single strains of several key pathogens. nih.gov

The spectrum of susceptible organisms in these murine models included:

Streptococcus pyogenes

Non-penicillinase-producing Staphylococcus aureus

Proteus mirabilis

Escherichia coli

Salmonella schottmuelleri

Pseudomonas aeruginosa nih.gov

In direct oral chemotherapeutic comparisons with other widely used antibiotics of its time, such as tetracycline, chloramphenicol, cephalexin, and ampicillin, epicillin generally exhibited comparable activity. nih.gov These findings underscore the in vivo relevance of the in vitro susceptibility of these pathogens to epicillin.

The following table summarizes the findings from preclinical studies on the in vivo efficacy of Epicillin in mouse infection models.

| Pathogen | Infection Model | Efficacy of Epicillin | Reference |

| Streptococcus pyogenes | Systemic infection in mice | Therapeutically active | nih.gov |

| Staphylococcus aureus (non-penicillinase-producing) | Systemic infection in mice | Therapeutically active | nih.gov |

| Proteus mirabilis | Systemic infection in mice | Therapeutically active | nih.gov |

| Escherichia coli | Systemic infection in mice | Therapeutically active | nih.gov |

| Salmonella schottmuelleri | Systemic infection in mice | Therapeutically active | nih.gov |

| Pseudomonas aeruginosa | Systemic infection in mice | Therapeutically active | nih.gov |

Structure Activity Relationship Sar Studies of Epicillin Monosodium Analogs

Identification of Key Structural Moieties for Antimicrobial Activity

The antimicrobial efficacy of epicillin (B1671483) and its analogs is contingent on several critical structural features that work in concert to inhibit bacterial cell wall synthesis.

The β-Lactam Ring: The four-membered β-lactam ring is the cornerstone of penicillin's antibacterial activity. nih.govwikipedia.org The inherent strain of this ring makes it chemically reactive, mimicking the D-alanine-D-alanine dipeptide of the bacterial peptidoglycan. frontiersin.orgresearchgate.net This allows the antibiotic to acylate the active site of penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the bacterial cell wall. frontiersin.orgnih.govscialert.net This irreversible inhibition disrupts cell wall synthesis, leading to bacterial lysis. slideshare.netmhmedical.com Any chemical modification that opens this ring results in a complete loss of antibacterial activity. nih.gov

The Thiazolidine (B150603) Ring: Fused to the β-lactam ring, the thiazolidine ring is also crucial. wikipedia.org Substitutions on this ring can influence acid stability and resistance to β-lactamases. slideshare.net The sulfur atom at position 1 and the geminal dimethyl groups at position 2 are considered necessary for retaining desired activity. nepjol.infoslideshare.net

The Carboxylic Acid Group: A free carboxylic acid group at position 3 of the thiazolidine ring is essential for activity. scienceinfo.comresearchgate.net It is believed to be important for binding to the PBP. Converting this group to an ester or alcohol derivative diminishes its antibacterial potency. scienceinfo.com

The Acylamino Side Chain: The nature of the acylamino side chain at the C-6 position of the β-lactam ring dictates the spectrum of activity and stability against β-lactamases. nih.govnih.gov For epicillin, an aminopenicillin, the presence of an amino group on the α-carbon of the side chain is particularly significant. This modification enhances its activity against many Gram-negative bacteria compared to natural penicillins like penicillin G. lumenlearning.comnih.gov The structure of this side chain is a key area for modification in developing new penicillin analogs. wikipedia.org

Systematic Chemical Modifications and Their Impact on Potency and Spectrum

Systematic modifications of the penicillin structure, particularly the acyl side chain, have led to analogs with improved characteristics over natural penicillins.

Introduction of an Amino Group: The development of aminopenicillins like ampicillin (B1664943) and amoxicillin (B794), by adding an amino group (-NH2) to the side chain of penicillin G, significantly broadened the spectrum of activity to include more Gram-negative bacteria. lumenlearning.comnih.gov This is because the amino group, in its protonated form, is thought to facilitate the passage of the antibiotic through the porin channels of the Gram-negative outer membrane.

Side Chain Stereochemistry: The stereochemistry of the side chain can influence activity. For instance, epicillin is an epimer of ampicillin, differing in the stereochemistry at the α-carbon of the side chain. These subtle changes can affect the binding affinity to PBPs and susceptibility to β-lactamases.

Modifications for Acid Stability: The addition of a hydroxyl group (-OH) to ampicillin's phenylglycyl side chain, resulting in amoxicillin, increased its stability in acidic conditions, allowing for better oral absorption. lumenlearning.com

Steric Hindrance: Increasing the steric bulk at the alpha-carbon of the side chain can provide protection against some β-lactamase enzymes. slideshare.net

The following table summarizes the impact of key modifications on the penicillin scaffold:

| Modification | Impact on Potency and Spectrum | Example Compound(s) |

| Addition of an amino group to the acyl side chain | Increased spectrum against Gram-negative bacteria. | Ampicillin, Amoxicillin, Epicillin |

| Addition of a hydroxyl group to the phenyl ring of the side chain | Increased acid stability, allowing for improved oral absorption. | Amoxicillin |

| Increasing steric hindrance at the α-carbon of the side chain | Can increase resistance to certain β-lactamases. | Methicillin |

| Addition of a carboxyl or bulky heterocyclic group to the side chain | Further extends the spectrum, including against Pseudomonas aeruginosa. | Carbenicillin, Piperacillin (B28561) |

Computational Approaches in SAR Analysis

Computational methods have become indispensable tools in modern drug discovery, allowing for the rational design and analysis of new antibiotic analogs.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. patsnap.comresearchgate.net For penicillin analogs, QSAR models can predict the antibacterial potency of novel derivatives before they are synthesized. wisdomlib.org These models use various molecular descriptors, such as electronic properties, hydrophobicity, and steric parameters, to quantify the structural features that are most influential on activity. researchgate.net For instance, a 4D-QSAR study on 87 penicillin analogs demonstrated that models built using an ensemble of conformers provided more satisfactory results in predicting activity than those based on a single conformer. nih.gov Such studies can guide the optimization of lead compounds by identifying which molecular features to modify to enhance efficacy. arxiv.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nepjol.info In the context of epicillin analogs, docking simulations are used to model the interaction between the antibiotic and its target, the penicillin-binding proteins (PBPs), or with β-lactamase enzymes. scialert.netrsc.org These simulations provide insights into the binding affinity and the specific intermolecular interactions, such as hydrogen bonds, that stabilize the complex. nepjol.info For example, docking studies have been used to design novel piperacillin derivatives with improved binding energies against PBP3 in Pseudomonas aeruginosa. scialert.net

Molecular dynamics (MD) simulations can further refine the docked structures and provide information on the stability of the antibiotic-protein complex over time. rsc.org MD studies have shown that the binding of an antibiotic can increase the stability of the target protein, which is a favorable characteristic for potent inhibitors. rsc.org

SAR Studies Related to Overcoming Resistance Mechanisms (e.g., Beta-Lactamase Stability)

The most significant mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the β-lactam ring. wikipedia.orgnih.gov A major focus of SAR studies has been to design analogs that are resistant to this enzymatic degradation.

Steric Shielding: One strategy is to add bulky side chains that sterically hinder the approach of the β-lactamase enzyme to the β-lactam ring. slideshare.net Methicillin is an early example of this approach, although its clinical utility is now limited due to other resistance mechanisms.

Modifying the Penicillin Core: More recent research has explored "grafting" stereochemical features from other β-lactam classes, like carbapenems, onto the penicillin core. nih.gov For example, replacing the 6-β aminoacyl group with a 6-α hydroxyethyl (B10761427) moiety and changing the stereochemistry at C-5 and C-6 from cis to trans has produced molecules with potent inhibitory activity against specific classes of β-lactamases (e.g., class C). nih.gov